
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt is a chemical compound with the molecular formula C17H36O4SNa. It is a derivative of 6-Tridecanol, 3,9-diethyl-, where the hydroxyl group is replaced by a hydrogen sulfate group, and it is neutralized with sodium. This compound is known for its surfactant properties, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt typically involves the sulfation of 6-Tridecanol, 3,9-diethyl-. The reaction is carried out by treating 6-Tridecanol, 3,9-diethyl- with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous sulfation processes. The alcohol is fed into a reactor where it reacts with sulfur trioxide gas. The resulting hydrogen sulfate ester is then neutralized with sodium hydroxide in a separate reactor. The product is then purified and concentrated to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 6-Tridecanol, 3,9-diethyl- and sulfuric acid.
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or other electrophiles can be used.
Major Products Formed
Hydrolysis: 6-Tridecanol, 3,9-diethyl- and sulfuric acid.
Oxidation: Corresponding sulfonic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is particularly useful in emulsification processes, where it helps to stabilize mixtures of oil and water. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the formation of micelles and other structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Tridecanol, 3,9-diethyl-: The parent alcohol from which the hydrogen sulfate derivative is synthesized.
Sodium dodecyl sulfate: Another surfactant with similar properties but a different alkyl chain length.
Sodium lauryl ether sulfate: A related compound with ether linkages in the alkyl chain.
Uniqueness
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt is unique due to its specific alkyl chain structure and the presence of diethyl groups, which can influence its surfactant properties and interactions with other molecules. This makes it particularly useful in specialized applications where these properties are advantageous.
Propriétés
Numéro CAS |
3282-85-7 |
|---|---|
Formule moléculaire |
C17H35NaO3S |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
sodium;3,9-diethyltridecane-6-sulfonate |
InChI |
InChI=1S/C17H36O3S.Na/c1-5-9-10-16(8-4)12-14-17(21(18,19)20)13-11-15(6-2)7-3;/h15-17H,5-14H2,1-4H3,(H,18,19,20);/q;+1/p-1 |
Clé InChI |
FDXRTOSOKYPFJT-UHFFFAOYSA-M |
SMILES |
CCCCC(CC)CCC(CCC(CC)CC)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCC(CC)CCC(CCC(CC)CC)S(=O)(=O)[O-].[Na+] |
Synonymes |
tergitol 7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,3R,4S,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1259999.png)

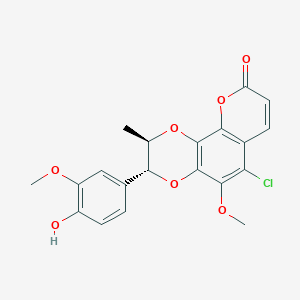
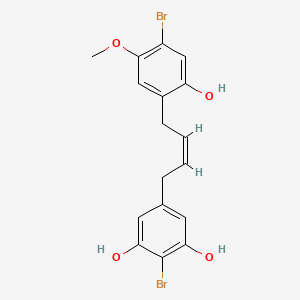

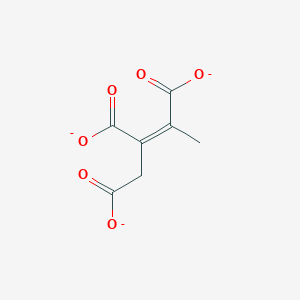

![sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260015.png)
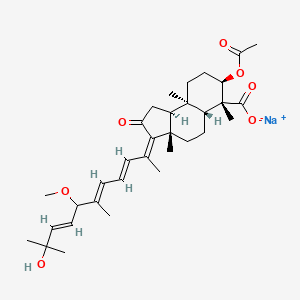

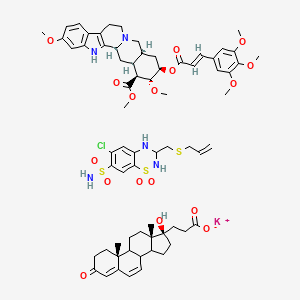

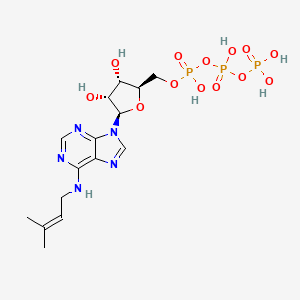
![Methanone, (2,6-dihydroxy-4-methoxyphenyl)[(1R,5S,6R)-4-methyl-5-(3-methyl-2-butenyl)-6-phenyl-3-cyclohexen-1-yl]-, rel-](/img/structure/B1260023.png)
